
Benzene, (1-methylhexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (1-methylhexyl)-: . It is a derivative of benzene, where a methylhexyl group is attached to the benzene ring. This compound is part of the alkylbenzene family, which is known for its various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, (1-methylhexyl)- can be synthesized through the alkylation of benzene with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of Benzene, (1-methylhexyl)- involves the Friedel-Crafts alkylation process. This method is favored due to its efficiency in producing alkylbenzenes. The reaction is carried out in large reactors where benzene and 1-chlorohexane are mixed with a catalyst like AlCl3, and the mixture is heated to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, (1-methylhexyl)- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hexylbenzene.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (1-methylhexyl)- has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of detergents, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzene, (1-methylhexyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
Toluene: A methyl group attached to the benzene ring.
Ethylbenzene: An ethyl group attached to the benzene ring.
Propylbenzene: A propyl group attached to the benzene ring.
Comparison:
Uniqueness: Benzene, (1-methylhexyl)- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter alkylbenzenes. This longer chain can affect its solubility, boiling point, and reactivity.
Eigenschaften
CAS-Nummer |
2132-84-5 |
|---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
heptan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |
InChI-Schlüssel |
CAEGRAMHTMWFPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


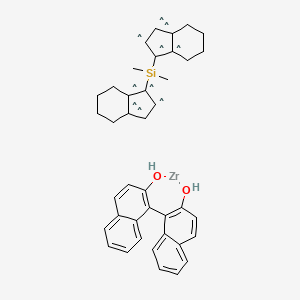
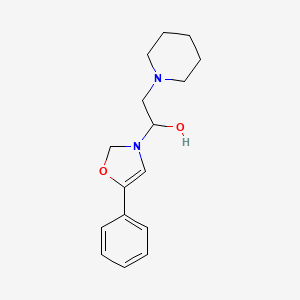
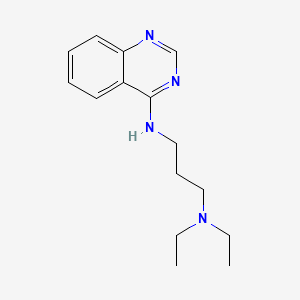
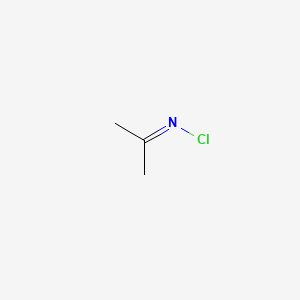
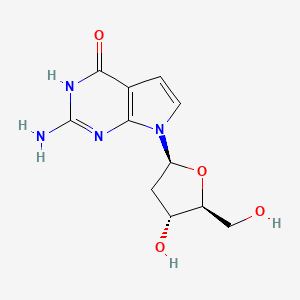
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)

![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
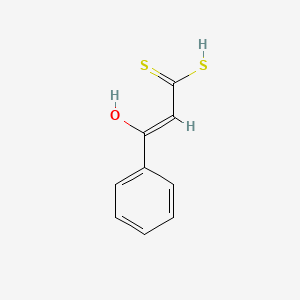
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
